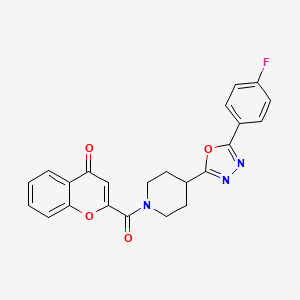
2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H18FN3O4 and its molecular weight is 419.412. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has been dedicated to the synthesis of novel compounds involving chromenes and oxadiazoles, which are chemical structures related to the specified compound. For example, the synthesis of chromen-oxadiazole derivatives through multicomponent reactions showcases the interest in developing new molecules with potential biological activities. These syntheses often involve catalysis by substances like piperidine, aiming to create compounds with enhanced properties (Rao et al., 2014).
Anticancer Activity
Several studies have focused on the anticancer properties of chromen-oxadiazole compounds. The evaluation of these compounds against various cancer cell lines has revealed promising results, suggesting potential applications in cancer treatment. For instance, derivatives of chromenes have been studied for their efficacy in inhibiting the growth of human cancer cell lines, indicating the relevance of these compounds in developing anticancer therapies (Kumar et al., 2013).
Polymorphism Studies
The study of polymorphism in chromen-oxadiazole derivatives has provided insights into the structural diversity of these compounds and their potential effects on physical properties and biological activity. Polymorphic forms of these compounds have been thoroughly investigated, revealing differences in intermolecular interactions and crystal structures. This research is crucial for understanding the material properties of these compounds, which can influence their biological efficacy and formulation strategies (Shishkina et al., 2019).
Photophysical Properties
The study of the photophysical properties of chromene derivatives, including their UV and fluorescence characteristics, has opened up potential applications in materials science and bioimaging. By understanding these properties, researchers can design compounds for specific applications, such as fluorescent markers or materials with unique optical properties (Kumar et al., 2013).
Antimicrobial Activity
Research into the antimicrobial activity of chromen-oxadiazole derivatives has shown that these compounds can be effective against a range of bacterial and fungal pathogens. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi. Studies have explored the structure-activity relationships of these compounds, aiming to optimize their antimicrobial efficacy (Khalid et al., 2016).
Mecanismo De Acción
Pyrrolidine Ring
The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . They contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Propiedades
IUPAC Name |
2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4/c24-16-7-5-14(6-8-16)21-25-26-22(31-21)15-9-11-27(12-10-15)23(29)20-13-18(28)17-3-1-2-4-19(17)30-20/h1-8,13,15H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXQKUPWMMSPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

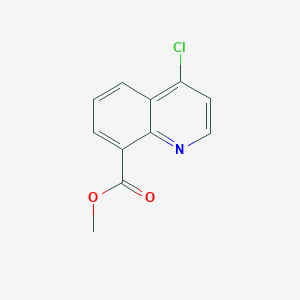
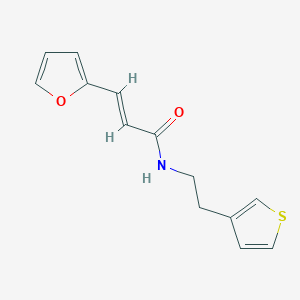

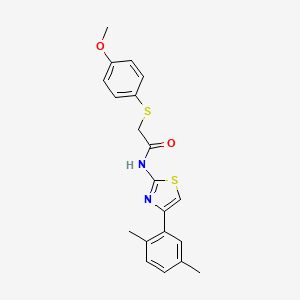

![2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2941690.png)
![N-(4-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2941693.png)

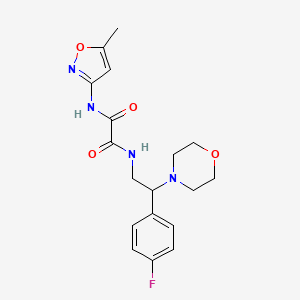
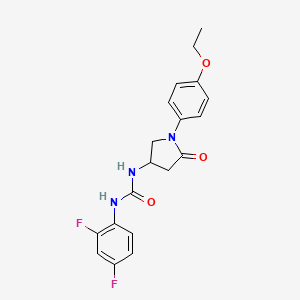
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2941697.png)
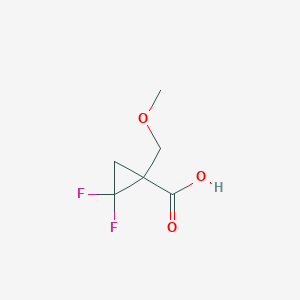

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide](/img/structure/B2941704.png)